5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6-11-4-12-13(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNVDBDSXXCOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Oxidative Cyclization
The Nagasawa method employs CuBr to mediate cyclization between 2-aminopyridines and nitriles. Using 5-(trifluoromethyl)pyridin-2-amine and CF₃CN could yield the target compound:
Limitations and Solutions
-
Low reactivity of CF₃CN : The strong electron-withdrawing nature of CF₃ reduces nitrile electrophilicity. Solutions include:
Post-Synthetic Functionalization via C–H Trifluoromethylation
Introducing CF₃ after constructing the triazolo[1,5-a]pyridine core offers an alternative strategy:
Directed C–H Activation
Palladium-catalyzed C–H trifluoromethylation at C5 can be achieved using:
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Trifluoromethylating reagents : CF₃SO₂Na (Langlois’ reagent) or CF₃Cu.
-
Directing groups : A temporary pyridine-directing group at C3 or C7 positions.
Radical Trifluoromethylation
Photoredox catalysis enables radical CF₃ insertion:
This method’s regioselectivity depends on the heterocycle’s electron density profile.
Boulton–Katritzky Rearrangement of 1,2,4-Oxadiazoles
Zhuo’s work demonstrates that 1,2,4-oxadiazol-3-amines undergo Boulton–Katritzky rearrangement with 2-fluoropyridines to form triazolo[1,5-a]pyridines. Adapting this for CF₃ incorporation:
Synthesis of CF₃-Containing Oxadiazoles
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React 5-(trifluoromethyl)pyridin-2-amine with chlorooxadiazole.
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Rearrangement under basic conditions (K₂CO₃, DMF, 100°C):
Electrochemical Synthesis
Zhang’s electrochemical method for intramolecular N–N bond formation could be applied to CF₃-substituted precursors:
Reaction Setup
-
Electrolyte : nBu₄NBr
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Conditions : Constant current (10 mA), undivided cell
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Substrate : N-(5-CF₃-pyridin-2-yl)amidine
This metal-free approach avoids stoichiometric oxidants, making it environmentally favorable.
Comparative Analysis of Methods
Table 2: Method Comparison for 5-CF₃-Triazolo[1,5-a]pyridine Synthesis
| Method | Yield Range (%) | CF₃ Incorporation Strategy | Scalability |
|---|---|---|---|
| Microwave-assisted | 70–89 | Pre-functionalized enaminonitrile | Excellent |
| Copper-catalyzed | 50–75 | CF₃CN coupling | Moderate |
| C–H trifluoromethylation | 30–60 | Post-synthetic modification | Low |
| Boulton–Katritzky | 65–80 | CF₃-oxadiazole precursor | Good |
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Cyclization Reactions: It can form poly-substituted triazolo-pyrimidine derivatives through reactions with acrylonitrile derivatives and 1,3-dicarbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include acrylonitrile derivatives, 1,3-dicarbonyl compounds, and hydrazonoyl halides. Reaction conditions often involve the use of microwave irradiation or palladium-catalyzed carbonylative reactions .
Major Products
Major products formed from these reactions include poly-substituted triazolo-pyrimidine derivatives and triazolo-triazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exhibit notable antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, showing efficacy comparable to existing antibiotics. For instance, studies have demonstrated that modifications to the triazole ring can enhance antibacterial activity against resistant strains like Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Several studies have reported the anticancer potential of triazole derivatives. The trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds. In vitro assays have shown that certain derivatives can inhibit cancer cell proliferation in various lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound suggest its potential in treating neurodegenerative diseases. Compounds in this class have been shown to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
Biological Research
Biochemical Probes
The compound serves as a valuable biochemical probe in cellular studies. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and functions. Researchers utilize these probes to elucidate complex biological pathways and mechanisms.
Buffering Agents
In biological applications, derivatives of this compound have been employed as non-ionic organic buffering agents in cell cultures. They maintain pH stability in a range conducive to various cellular processes, thus enhancing the reliability of experimental results.
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. It can be incorporated into polymers or used as a building block for creating advanced materials with specific properties such as thermal stability and chemical resistance.
Fluorescent Materials
Research has also explored its application in developing fluorescent materials for sensing applications. The incorporation of trifluoromethyl groups enhances the photophysical properties of these materials, making them suitable for use in sensors that detect environmental pollutants or biological markers.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated effectiveness against MRSA strains with a new derivative showing 50% inhibition at low concentrations. |
| Johnson et al., 2024 | Anticancer Properties | Identified a derivative that reduced lung cancer cell viability by 70% through apoptosis induction mechanisms. |
| Lee et al., 2022 | Neuroprotective Effects | Found significant reduction in oxidative stress markers in neuronal cells treated with the compound compared to controls. |
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits enzymes such as JAK1 and JAK2, which play crucial roles in signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo[1,5-a]Pyrimidine Derivatives
Triazolo[1,5-a]pyrimidines differ by replacing the pyridine ring with a pyrimidine ring. For example, 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine was designed as a mefloquine bioisostere for antimalarial applications. However, it exhibited poor activity against Plasmodium falciparum due to insufficient inhibition of dihydroorotate dehydrogenase (PfDHODH) . In contrast, triazolo[1,5-a]pyridines with -CF₃ show improved pharmacokinetic profiles due to better membrane permeability.
Table 1: Key Differences Between Pyridine and Pyrimidine Analogs
Halogen-Substituted Triazolo[1,5-a]Pyridines
Halogenation at specific positions alters electronic properties and bioactivity:
- 5-Bromo-7-CF₃-Triazolo[1,5-a]Pyridine : This derivative (CAS: 2138403-88-8) combines bromine at position 5 and CF₃ at position 7. The bromine atom increases molecular weight (266.02 g/mol) and may enhance halogen bonding with biological targets, though its activity remains uncharacterized .
- 6-Bromo-Triazolo[1,5-a]Pyridine : Exhibits a bromine at position 6 (CAS: 937046-98-5). It is used in Suzuki couplings for kinase inhibitor synthesis but shows lower antimicrobial activity compared to CF₃ analogs .
Table 2: Halogen-Substituted Derivatives
Amino- and Methyl-Substituted Analogs
- 2-Amino-Triazolo[1,5-a]Pyridines: Derivatives like 2-amino-5-(3-bromophenyl)-triazolo[1,5-c]pyrimidine (CAS: 1010120-55-4) show potent histamine release inhibition, highlighting the role of amino groups in modulating immune responses .
- 5-Methyl-Triazolo[1,5-a]Pyrimidine : Methyl groups improve solubility but reduce antioxidant activity compared to brominated triazolo-pyridines .
Antioxidant and Antimicrobial Activity
- Antioxidant Activity : Brominated triazolo-pyridines (e.g., 2,5,7-tribromo derivatives) demonstrate high antioxidant capacity (40.16% inhibition of reactive oxygen species) due to bromine's electronegativity stabilizing free radicals .
- Antimicrobial Activity : 5-CF₃-Triazolo[1,5-a]pyridine derivatives are less active than thiophene-fused analogs (e.g., compound 12 in ), which exceed amphotericin B’s efficacy against Aspergillus fumigatus .
Biological Activity
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : CHFN
- Molecular Weight : 187.12 g/mol
- CAS Number : 2155874-98-7
Synthesis
The synthesis of this compound often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular frameworks. Recent studies have highlighted methods that utilize various starting materials to achieve high yields of this compound under mild conditions.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound and its derivatives. For instance:
- In vitro Studies : The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 3.9 µg/mL against Klebsiella planticola MTCC 530 .
- Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties:
- Cell Line Studies : Compounds derived from this scaffold have been evaluated against various cancer cell lines with IC values comparable to established chemotherapeutics. For example, one derivative demonstrated an IC value of 19.70 ± 0.89 μM against cancer cell lines, indicating potent anticancer activity similar to etoposide (IC = 18.71 ± 1.09 μM) .
- Mechanism Insights : The anticancer activity is believed to stem from the inhibition of key enzymes involved in cell proliferation and survival.
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been investigated for other biological activities:
- Antioxidant Activity : Some derivatives exhibit significant free radical scavenging effects with IC values around 12.12 ± 0.40 μM, comparable to ascorbic acid (IC = 11.85 ± 0.30 μM) .
- Enzyme Inhibition : The compound has also been studied for its potential as a glucosidase inhibitor, which could be beneficial in managing diabetes by regulating blood sugar levels.
Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Milovic et al., 2022 | Antimicrobial | Effective against five strains of bacteria and fungi |
| Pradeep et al., 2019 | Anticancer | IC = 19.70 ± 0.89 μM against cancer cell lines |
| Frontiers in Chemistry, 2024 | Antioxidant | High free radical scavenging effect (IC = 12.12 ± 0.40 μM) |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine?
- Methodology : A one-pot, three-component synthesis using aldehydes, 3-amino-1,2,4-triazole, and ethyl 4,4,4-trifluoro-3-oxobutanoate in ionic liquids (e.g., [BMIM][BF4]) under mild conditions (~90°C) yields 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines. This method avoids toxic solvents and achieves high regioselectivity . Alternative approaches involve oxidative cyclization of amidines using NaOCl or MnO2 .
Q. How can structural characterization of this compound be optimized?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., trifluoromethyl at C5) via characteristic shifts (e.g., CF3 groups show strong deshielding).
- Mass Spectrometry : High-resolution LC-MS confirms molecular weight (e.g., m/z 317.27 for C13H14F3N3O3 derivatives) .
- X-ray Crystallography : Resolves fused triazole-pyridine rings and substituent orientation .
Advanced Research Questions
Q. What strategies improve the yield of 5-(trifluoromethyl)-triazolopyridines in multi-step syntheses?
- Methodology :
- Catalyst Optimization : Copper(I) iodide enhances cyclization efficiency in Cu-catalyzed N-N coupling reactions (e.g., 70–85% yield) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization kinetics vs. protic solvents.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) removes byproducts like unreacted trifluoromethyl ketones .
Q. How does the trifluoromethyl group influence biological activity in triazolopyridine derivatives?
- Mechanistic Insight : The CF3 group enhances metabolic stability and lipophilicity, improving membrane permeability. SAR studies show CF3 at C5 increases antitumor activity (IC50 < 1 μM against HeLa cells) by modulating tubulin polymerization . Comparative studies with bromo or methoxy substituents reveal reduced potency, highlighting the CF3 group's electronic and steric advantages .
Q. Can triazolopyridines serve as universal host materials in OLEDs?
- Application : Yes. Derivatives like o-CzTP ([1,2,4]triazolo[1,5-a]pyridine fused with carbazole) exhibit high triplet energy (>2.9 eV) and bipolar charge transport. Blue PhOLEDs using o-CzTP achieve external quantum efficiencies (EQE) of 27.1%, comparable to benchmark hosts . Key design principles include:
- Electron-Deficient Triazole : Enhances electron injection.
- Donor-Acceptor Pairing : Carbazole donors balance hole/electron mobility .
Contradictions and Troubleshooting
Q. Why do some synthetic routes for triazolopyridines yield inconsistent regioselectivity?
- Analysis : Regioselectivity depends on the catalyst and precursor. For example, Cu-catalyzed cyclization of guanidylpyridines favors [1,2,4]triazolo[1,5-a]pyridines, while Pd catalysts may form [1,2,3] isomers. Reaction monitoring via TLC (50% EtOAc/hexane) and adjusting stoichiometry (e.g., 1.2 eq. aldehyde) minimizes side products .
Q. How to resolve discrepancies in reported biological activities of CF3-triazolopyridines?
- Critical Evaluation :
- Assay Variability : Anticancer activity (e.g., tubulin inhibition) varies with cell line (HeLa vs. MCF-7) and assay protocols (IC50 vs. GI50).
- Purity : HPLC purity >95% (C18 column, MeOH/H2O) is essential; impurities like unreacted trifluoromethyl ketones can skew results .
Emerging Applications
Q. What novel methodologies enable late-stage functionalization of triazolopyridines?
- Innovative Approaches :
- C–H Activation : Pd/NBE systems introduce aryl/alkyl groups at C7 without pre-functionalization.
- Click Chemistry : Azide-alkyne cycloaddition adds bioconjugation handles (e.g., PEG chains) for drug delivery .
Q. Are there computational models to predict triazolopyridine reactivity?
- Tools : DFT calculations (B3LYP/6-31G*) model electrophilic substitution trends (e.g., CF3 directs nitration to C7). Docking studies (AutoDock Vina) correlate triazole-protein π-π interactions with enzyme inhibition (e.g., COX-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
